molecular formula C17H16ClN B14122952 7-Chloro-1-phenethyl-3,4-dihydroisoquinoline

7-Chloro-1-phenethyl-3,4-dihydroisoquinoline

Cat. No.: B14122952
M. Wt: 269.8 g/mol
InChI Key: MPVPVAYWTGUJKM-UHFFFAOYSA-N
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Description

7-Chloro-1-phenethyl-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of dihydroisoquinolines This compound is characterized by the presence of a chloro group at the seventh position and a phenethyl group at the first position of the dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-phenethyl-3,4-dihydroisoquinoline typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of dihydroisoquinolines. The process begins with the condensation of a β-phenylethylamine with a suitable aldehyde or ketone to form an imine. This intermediate is then cyclized in the presence of a Lewis acid, such as phosphorus oxychloride or aluminum chloride, to yield the desired dihydroisoquinoline.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-phenethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The chloro group at the seventh position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

7-Chloro-1-phenethyl-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenethyl-3,4-dihydroisoquinoline: Lacks the chloro group at the seventh position.

    7-Chloro-3,4-dihydroisoquinoline: Lacks the phenethyl group at the first position.

    7-Chloro-1-phenethylisoquinoline: Lacks the dihydro structure.

Uniqueness

7-Chloro-1-phenethyl-3,4-dihydroisoquinoline is unique due to the presence of both the chloro and phenethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

7-chloro-1-(2-phenylethyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C17H16ClN/c18-15-8-7-14-10-11-19-17(16(14)12-15)9-6-13-4-2-1-3-5-13/h1-5,7-8,12H,6,9-11H2

InChI Key

MPVPVAYWTGUJKM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=C1C=CC(=C2)Cl)CCC3=CC=CC=C3

Origin of Product

United States

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